3-(methylamino)propane-1-sulfonic acid
Description
3-(Methylamino)propane-1-sulfonic acid is an organosulfur compound characterized by a sulfonic acid group (-SO₃H) at the terminal carbon and a methylamino (-NHCH₃) group at the third carbon of a propane backbone. This structure confers unique physicochemical properties, including water solubility due to the sulfonic acid group and moderate hydrophobicity from the methylamino substituent. The compound is of interest in medicinal chemistry, particularly as a structural analog of protease inhibitors (e.g., K36) with demonstrated antiviral activity against SARS-CoV-2 Mpro .
Properties
CAS No. |
163221-06-5 |
|---|---|
Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)propane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with methylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(methylamino)propane-1-sulfonic acid may involve large-scale reactors where the reactants are mixed under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
3-(Methylamino)propane-1-sulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in biological assays and experiments where pH control is crucial.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent.
Industry: Utilized in the production of various chemical products and as an intermediate in synthetic processes .
Mechanism of Action
The mechanism of action of 3-(methylamino)propane-1-sulfonic acid involves its ability to act as a zwitterionic buffer, maintaining pH stability in various environments. It can bind to divalent cations such as cobalt (II) and nickel (II), which is useful in biochemical applications . The molecular targets and pathways involved include interactions with enzymes and other proteins that require specific pH conditions for optimal activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Substituent at C3 Position | Key Structural Features |
|---|---|---|
| 3-(Methylamino)propane-1-sulfonic acid | -NHCH₃ | Simple methylamino group, moderate polarity |
| Sodium 3-aminopropane-1-sulfonate | -NH₂ (sodium salt) | Deaminated, ionic form enhances solubility |
| 3-Morpholinopropane-1-sulfonic acid (MOPS) | Morpholine ring | Cyclic amine, buffering capacity (pH 6.5–7.9) |
| 3-(Butylamino)propane-1-sulfonic acid | -NH(CH₂)₃CH₃ | Longer alkyl chain, increased hydrophobicity |
| TAPS (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid) | Tris(hydroxymethyl)methyl group | High hydrophilicity, biological buffer (pH 7.7–9.1) |
| 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate | Quaternary ammonium with C18 chain | Surfactant properties, micelle formation |
| 3-{[3-(Dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino}propane-1-sulfonic acid | Fluorinated alkyl chain | Electronegative, metabolic stability |
Table 2: Comparative Physicochemical Data
| Compound Name | Water Solubility | pKa (Predicted/Experimental) | LogP (Hydrophobicity) | Applications |
|---|---|---|---|---|
| 3-(Methylamino)propane-1-sulfonic acid | High | ~1.5–2.5 (sulfonic acid) | -1.2 | Antiviral research |
| Sodium 3-aminopropane-1-sulfonate | Very high | ~1.3 (sulfonate) | -2.8 | Industrial detergents |
| 3-Morpholinopropane-1-sulfonic acid (MOPS) | High | 7.2 (amine) | -1.5 | Biological buffer |
| 3-(Butylamino)propane-1-sulfonic acid | Moderate | ~2.0 (sulfonic acid) | 0.3 | Surfactant synthesis |
| TAPS | Very high | 8.4 (amine) | -3.1 | Cell culture media |
| Fluorinated derivatives (e.g., C16H19F17N2O5S2) | Low | ~1.5 (sulfonic acid) | 2.5 | Specialty chemicals |
Notes:
- Water Solubility : Governed by ionic groups (sulfonic acid) and hydrophobic substituents. Fluorinated compounds exhibit lower solubility .
- pKa : Sulfonic acid groups are strongly acidic (pKa ~1–2), while amine groups vary (e.g., morpholine pKa ~7.2) .
- LogP: Methylamino and morpholino derivatives are more hydrophilic than butylamino or fluorinated analogs .
Antiviral Potential
- 3-(Methylamino)propane-1-sulfonic acid shares structural homology with K36, a co-crystallized inhibitor of SARS-CoV-2 Mpro (PDB: 7BRR). Its methylamino group may enhance binding affinity compared to bulkier substituents .
Enzyme Inhibition and Specificity
- Sodium 3-aminopropane-1-sulfonate: Lacks the methylamino group, reducing steric hindrance but increasing polarity, which may limit membrane permeability .
Environmental Impact
- 3-Amino-1-propanesulfonic acid (similar structure) has high environmental persistence and bioaccumulation . Methylamino derivatives may exhibit reduced persistence due to faster degradation of the -NHCH₃ group.
Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
